2',4'-Dimethoxyacetoacetanilide
Description
Contextual Significance of Acetoacetanilide (B1666496) Derivatives in Organic Chemistry
Acetoacetanilide and its derivatives are a well-established class of compounds in organic chemistry, primarily recognized for their role as coupling agents in the production of azo pigments. nih.gov The active methylene (B1212753) group within the acetoacetyl moiety readily participates in reactions with diazonium salts to form brightly colored arylide yellow pigments. nih.gov The parent compound, acetoacetanilide, is prepared through the acetoacetylation of aniline (B41778), often using diketene (B1670635). nih.gov
Beyond their foundational use in the dye and pigment industry, acetoacetanilides are versatile precursors for the synthesis of a wide array of heterocyclic compounds. Their inherent reactivity allows for participation in multicomponent reactions to form complex molecular architectures, such as 4H-pyrans and 1,4-dihydropyridines, some of which have exhibited potential anti-tumor activities. This synthetic flexibility has cemented the importance of the acetoacetanilide scaffold as a valuable tool for chemists in various fields.
Research Landscape and Emerging Areas for 2',4'-Dimethoxyacetoacetanilide
The research landscape for this compound is largely centered on its application as a specialized intermediate. The presence of two methoxy (B1213986) groups on the aniline ring influences the electronic properties of the molecule, which can, in turn, affect the characteristics of the final products derived from it.
An emerging area of interest lies in the synthesis of novel, high-performance organic pigments. While analogous compounds like N-(2,4-dimethylphenyl)-3-oxobutanamide and 4'-Chloro-2',5'-dimethoxyacetoacetanilide are established intermediates for pigments, the specific dimethoxy substitution in this compound offers a pathway to pigments with potentially unique coloristic and performance properties.
Furthermore, the broader trend of utilizing acetoacetanilide derivatives in medicinal chemistry suggests a potential, albeit less explored, avenue for this compound. The synthesis of novel heterocyclic compounds from acetoacetanilide precursors is a burgeoning field, with research focused on creating molecules with diverse biological activities. The dimethoxy-substituted phenyl ring in this compound could be leveraged to synthesize new families of heterocyclic compounds with potential therapeutic applications.
Aims and Scope of Academic Inquiry into this compound
The primary aim of academic and industrial inquiry into this compound is to exploit its properties as a synthetic building block. The scope of this research encompasses several key areas:
Development of Novel Pigments: A significant focus is on the use of this compound to create new arylide pigments. Research in this area aims to fine-tune the color, lightfastness, and thermal stability of pigments by modifying the chemical structure of the precursors.
Heterocyclic Synthesis: Academic inquiry is also directed towards using this compound as a starting material for the construction of complex heterocyclic systems. The goal is to explore new reaction pathways and synthesize novel molecular scaffolds that could be screened for biological activity.
Materials Science: The incorporation of the 2',4'-dimethoxyphenyl moiety into larger polymeric or supramolecular structures is another potential area of investigation. The electronic nature of this group could impart desirable optical or electronic properties to new materials.
In essence, the academic and industrial interest in this compound is driven by the ongoing quest for new molecules with enhanced properties, whether for vibrant and durable colors, novel therapeutic agents, or advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUCASGTZCNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066108 | |
| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
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Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16715-79-0 | |
| Record name | N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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| Record name | Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo- | |
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| Record name | 2',4'-dimethoxyacetoacetanilide | |
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| Record name | 2',4'-Dimethoxyacetoacetanilide | |
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Synthetic Methodologies and Advanced Chemical Transformations of 2 ,4 Dimethoxyacetoacetanilide
Classical and Contemporary Synthetic Pathways for 2',4'-Dimethoxyacetoacetanilide
The most traditional and widely employed method for synthesizing this compound is the condensation reaction between 2,4-dimethoxyaniline (B45885) and a β-keto ester, typically ethyl acetoacetate (B1235776). This reaction is a variant of the broader class of reactions involving the condensation of anilines with β-dicarbonyl compounds. zenodo.orgresearchgate.net
The reaction mechanism is analogous to the Claisen condensation, where the amine attacks the ester carbonyl group of ethyl acetoacetate. libretexts.org This is followed by the elimination of ethanol (B145695) to form the corresponding β-enamine intermediate, which then tautomerizes to the more stable anilide product. The reaction is often carried out by heating the reactants, sometimes in the presence of a solvent. zenodo.org
The general reaction is as follows:
2,4-Dimethoxyaniline + Ethyl Acetoacetate → this compound + Ethanol
Several variations of this condensation have been explored to optimize the reaction conditions. For instance, the reaction can be performed under solvent-free conditions, which is an environmentally friendly approach. researchgate.net The use of catalysts, such as boron oxide adsorbed on alumina (B75360) (B2O3/Al2O3), has been shown to be highly efficient for the synthesis of related β-enamino ketones and esters. researchgate.net
Table 1: Reaction Parameters for the Condensation of Anilines with Ethyl Acetoacetate
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| Aniline (B41778) | Ethyl Acetoacetate | Heating, Reflux | Acetoacetanilide (B1666496) | orgsyn.org |
| Substituted Anilines | Ethyl Acetoacetate | Heating, various solvents | Substituted Acetoacetanilides | zenodo.org |
| Primary/Secondary Amines | β-Dicarbonyl Compounds | Solvent-free, B2O3/Al2O3 catalyst | β-Enamino Ketones/Esters | researchgate.net |
Acetoxylation Processes Involving 2,4-Dimethoxybenzaldehyde (B23906) Precursors
While less common for the direct synthesis of this compound, reactions involving 2,4-dimethoxybenzaldehyde highlight related chemical transformations. For instance, 2,4-dimethoxybenzaldehyde can react with ethyl acetoacetate and urea (B33335) in a Biginelli reaction to form dihydropyrimidine (B8664642) derivatives. mdpi.com This reaction proceeds through an initial aldol (B89426) condensation between ethyl acetoacetate and the benzaldehyde. mdpi.com Although this specific pathway does not yield this compound, it demonstrates the reactivity of the 2,4-dimethoxy-substituted aromatic ring in condensation reactions with β-dicarbonyl compounds.
For industrial applications, the optimization and scalability of the synthesis of this compound are of paramount importance. Key factors that are typically considered include reaction time, temperature, solvent selection, and catalyst efficiency. The goal is to maximize the yield and purity of the product while minimizing costs and environmental impact.
In a related process for preparing high-quality 2,5-dimethoxy-4-chloroacetoacetanilide, a continuous crystallization method is employed. google.com This involves continuously feeding the reaction solution into a crystallizer to control the crystal size and quality. google.com Such techniques could potentially be adapted for the large-scale production of this compound to ensure a consistent and high-quality product.
Furthermore, process optimization often involves a Design of Experiments (DoE) approach to systematically evaluate the effect of various parameters on the reaction outcome. This can lead to the identification of optimal conditions for large-scale production. mdpi.com For instance, parameters such as stirring rate, reactant concentration, and solidification time can significantly influence the properties of the final product. mdpi.com
Table 2: Key Parameters for Process Optimization and Scale-Up
| Parameter | Objective | Example from Related Processes | Reference |
| Crystallization Method | Control crystal size and purity | Continuous feeding into a crystallizer | google.com |
| Evaporation Rate | Maintain process stability | Controlled at 50-280 kg/h | google.com |
| Stirring Rate | Ensure uniform particle size | Optimized at 550 rpm | mdpi.com |
| Solidification Time | Achieve desired product morphology | Optimized at 12 hours | mdpi.com |
Multicomponent Reaction Strategies Incorporating this compound Scaffolds
The this compound scaffold, with its reactive β-dicarbonyl moiety, is a versatile building block for the synthesis of more complex heterocyclic structures through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.
While direct examples involving this compound are not prevalent in the provided search results, the analogous reactivity of acetoacetic esters and related compounds in the Hantzsch dihydropyridine (B1217469) synthesis is well-established. This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonium (B1175870) salt.
The Biginelli reaction, which is closely related, utilizes urea or thiourea (B124793) instead of ammonia to produce dihydropyrimidinones. As previously mentioned, 2,4-dimethoxybenzaldehyde, a precursor with the same aromatic substitution pattern, readily participates in a Biginelli-type reaction with ethyl acetoacetate and urea. mdpi.com This strongly suggests that this compound, with its similar structural features, could be a suitable component in the synthesis of various dihydropyridine and related heterocyclic systems.
The synthesis of 4H-pyran derivatives often involves the reaction of a β-dicarbonyl compound, such as ethyl acetoacetate, with an α,β-unsaturated nitrile or ketone. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.
Given the structural similarity of this compound to ethyl acetoacetate, it is a plausible candidate for use in the synthesis of 4H-pyran derivatives. The active methylene (B1212753) group in the acetoacetanilide moiety can act as the nucleophile in the initial Michael addition step. The subsequent reaction pathway would lead to the formation of a 4H-pyran ring fused or substituted with the 2',4'-dimethoxyphenylamino group. This approach would allow for the divergent synthesis of a library of novel 4H-pyran derivatives incorporating the this compound scaffold.
Expedient Routes to Thiophene (B33073) and Fused Heterocyclic Systems
The construction of thiophene rings and their fused heterocyclic analogues from acyclic precursors is a cornerstone of heterocyclic chemistry. This compound, as an active methylene-containing ketone, is a prime candidate for such transformations, most notably through the Gewald reaction.
The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism commences with a Knoevenagel condensation between the ketone (in this case, the keto group of this compound) and the activated nitrile. This is followed by the addition of sulfur to the active methylene group, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
While specific literature detailing the Gewald reaction with this compound is not abundant, its structural similarity to other acetoacetanilides and ketones successfully employed in this reaction suggests its suitability as a substrate. derpharmachemica.com The general scheme for this reaction would involve reacting this compound with a compound like malononitrile (B47326) and elemental sulfur. The resulting 2-aminothiophene derivative would be highly functionalized, providing a scaffold for the synthesis of more complex fused systems, such as thieno[2,3-d]pyrimidines, which are of interest in medicinal chemistry and materials science. researchgate.net
The synthesis of fused heterocycles can be achieved by leveraging the functional groups on the newly formed thiophene ring. nih.govclockss.org For example, the amino group of a Gewald product can be reacted with various reagents to build additional rings, leading to polycyclic structures.
Oxidative and Reductive Transformations of this compound
The study of redox reactions involving this compound is primarily centered on the stability and degradation of the azo pigments derived from it, rather than its use as a starting material for controlled oxidative or reductive synthesis.
Selective Oxidation Reactions Leading to Phenolic Compounds
Direct selective oxidation of this compound to yield phenolic compounds is not a commonly documented transformation in chemical literature. The substrate is an anilide, and its oxidation would follow different pathways than the oxidation of phenols. mdpi.comrsc.orgnih.gov Such a conversion would require complex reaction sequences, likely involving hydrolysis of the amide bond followed by transformations of the resulting 2,4-dimethoxyaniline, rather than a direct selective oxidation of the parent molecule.
Investigation of Other Redox-Based Conversions
The most significant redox-based conversions related to this compound involve the degradation of the diarylide pigments it is used to create. Diarylide pigments are known to be susceptible to thermal breakdown at temperatures exceeding 200°C. wikipedia.orgmst.dk This degradation process can involve the reductive cleavage of the azo (-N=N-) bonds.
This cleavage can release the aromatic amines that were originally used to synthesize the pigment. wikipedia.org In the case of pigments made from this compound and a diazotized diamine like 3,3'-dichlorobenzidine (B165656), the degradation could potentially yield 2,4-dimethoxyaniline and the carcinogenic 3,3'-dichlorobenzidine. This redox instability under high heat is a critical factor in determining the applications and safety of these pigments. wikipedia.org Studies on the biodegradation of diarylide pigments also point to reductive cleavage of the azo bond by microorganisms as a potential pathway for decomposition in the environment. mst.dk
Coupling Reactions and Derivatization for Specialized Applications
The primary and most commercially significant application of this compound is its use as a coupling component in the synthesis of azo dyes and pigments.
Integration into Azo Dye and Pigment Synthesis
This compound belongs to the class of acetoacetarylides, which are key precursors for producing arylide (also known as Hansa) and diarylide pigments. wikipedia.org These pigments are formed through an azo coupling reaction, where a diazonium salt reacts with the active methylene group of the acetoacetanilide.
A specific application involves the reaction of this compound (acetoacet-2,4-dimethoxyanilide) with tetrazotized 3,3'-dichlorobenzidine. This coupling reaction produces a diarylide pigment characterized as a green-shade yellow. This particular pigment was developed to provide superior lightfastness compared to other yellow pigments used for similar applications, such as textile printing.
The synthesis process, as outlined in patent literature, involves several key steps:
Tetrazotization: 3,3'-Dichlorobenzidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable bis-diazonium salt (a tetrazo compound).
Coupling Component Preparation: this compound is dissolved in an alkaline solution and then re-precipitated in a fine crystalline form by the addition of acid.
Coupling Reaction: The tetrazo solution is slowly added to the slurry of the coupling component under controlled temperature and pH to form the final insoluble pigment.
The resulting diarylide pigment is a large, complex molecule with excellent stability and color properties, making it valuable for use in printing inks and resin-bonded pigment printing on fabrics.
A closely related and commercially significant pigment is Pigment Yellow 83. It is synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with a different isomer, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. crownpigment.comwikipedia.org The synthesis follows the same fundamental principles of tetrazotization and azo coupling. guidechem.compatsnap.com
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 3,3'-Dichlorobenzidine, Sodium Nitrite, Hydrochloric Acid | Cold temperature (approx. -5°C) | Tetrazotized 3,3'-dichlorobenzidine solution |
| 2 | This compound, Sodium Hydroxide, Hydrochloric Acid | Alkaline dissolution followed by acidic precipitation | Fine slurry of the coupling component |
| 3 | Product of Step 1, Product of Step 2 | Slow addition at low temperature, followed by stirring for several hours | Insoluble Diarylide Yellow Pigment (Greenish Shade) |
Tailored Derivatization for Enhanced Chemical Reactivity
The properties of pigments derived from acetoacetanilides can be systematically modified by altering the chemical structure of the coupling component. This "tailored derivatization" allows for the fine-tuning of characteristics such as color shade, lightfastness, solvent resistance, and thermal stability. researchgate.net
For this compound, derivatization could be explored in several ways:
Modification of Phenyl Ring Substituents: Introducing electron-withdrawing or electron-donating groups onto the aniline ring can significantly shift the final pigment's color (a bathochromic or hypsochromic shift). For example, adding chloro or nitro groups can alter the electronic properties and crystal packing of the pigment, thereby affecting its fastness properties. researchgate.net
Alteration of Methoxy (B1213986) Groups: The two methoxy groups on the ring influence the compound's solubility and electronic properties. Converting these to other alkoxy groups or replacing them entirely could be a strategy to modify the pigment's interaction with polymer matrices or its resistance to solvents.
Changes to the Acetoacetyl Moiety: While less common, modifications to the acetyl group could also be envisioned to influence the pigment's final properties.
Advanced Spectroscopic and Chromatographic Characterization of 2 ,4 Dimethoxyacetoacetanilide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
A detailed ¹H NMR analysis of 2',4'-Dimethoxyacetoacetanilide would be expected to reveal distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons on the dimethoxy-substituted ring, the two methoxy (B1213986) group protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the acetoacetyl group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide critical information about the electronic environment and connectivity of these protons.
Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This would include the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the carbons of the acetoacetyl chain. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding.
No specific experimental ¹H or ¹³C NMR data for this compound was found in the search results.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically through two or three bonds, confirming the connectivity within the aromatic ring and the acetoacetyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the anilide proton to the acetoacetyl carbonyl group and the aromatic ring carbons.
No experimental 2D NMR data (COSY, HMQC, HMBC) for this compound was identified.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
In a GC-MS analysis, this compound would first be separated from a mixture by gas chromatography, yielding a specific retention time under the given conditions (e.g., column type, temperature program). The separated compound would then be ionized (typically by electron impact), causing it to fragment in a predictable manner. The resulting mass spectrum would show the molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with various fragment ion peaks. Analysis of these fragments would help confirm the structure.
No GC-MS methodologies or fragmentation data specific to this compound were available in the search results.
Liquid Chromatography-Mass Spectrometry (LC-MS and nanoLC-MS/MS) for Complex Matrices
LC-MS is a powerful technique for analyzing compounds in complex mixtures. For this compound, LC would be used for separation, followed by MS for detection. Tandem mass spectrometry (LC-MS/MS) using techniques like electrospray ionization (ESI) would involve selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation to generate a detailed fragmentation spectrum. This MS/MS data is highly specific and provides robust confirmation of the compound's identity and structure.
No LC-MS or LC-MS/MS data for this compound was found.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy probes the vibrational modes of a molecule's bonds, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), two distinct C=O stretching bands for the ketone and amide carbonyls (typically in the 1650-1750 cm⁻¹ region), C-N stretching, and C-O stretching for the methoxy groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C=O bonds also give Raman signals, non-polar bonds like aromatic C=C ring stretches often produce more intense signals in Raman than in IR spectra.
No experimental IR or Raman spectra with peak assignments for this compound could be located.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and for assessing the purity of the final product. In the context of this compound synthesis, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable.
Thin Layer Chromatography (TLC) in Synthetic Pathway Optimization
Thin Layer Chromatography is a cost-effective and rapid analytical method used extensively by synthetic chemists to qualitatively monitor the progress of a reaction, identify compounds, and determine their purity. nih.gov The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. The components of the mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation.
In the synthesis of anilide derivatives, TLC is crucial for optimizing reaction conditions. By taking aliquots of the reaction mixture at various time intervals and analyzing them by TLC, chemists can visually track the consumption of starting materials (e.g., 2,4-dimethoxyaniline (B45885) and an acetoacetylating agent) and the formation of the desired product, this compound. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction's progress. Furthermore, the presence of additional spots can reveal the formation of byproducts, guiding the optimization of reaction parameters such as temperature, reaction time, and catalyst choice to maximize the yield of the target compound and minimize impurities. mdpi.com
The choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for a clear separation from both the starting materials and any potential byproducts. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots.
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Compound | Starting Material (2,4-Dimethoxyaniline) | Product (this compound) |
| Typical Rf Value * | 0.65 | 0.40 |
| Visualization | UV (254 nm) | UV (254 nm) |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition (e.g., 7:3 Hexane:Ethyl Acetate), and experimental conditions. This table provides illustrative values for comparison purposes.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography is a powerful analytical technique that offers high resolution and sensitivity for both the qualitative and quantitative analysis of compounds. americanpharmaceuticalreview.com It is widely used for determining the purity of synthesized compounds and for the precise quantification of impurities. atomscientific.comhplcindia.comhoneywell.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. helixchrom.comdeswater.com The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column.
A UV detector is commonly used for the analysis of aromatic compounds like this compound, as the phenyl and carbonyl groups absorb UV light. deswater.com The wavelength for detection is chosen to maximize the response for the compound of interest while minimizing interference from the mobile phase and other components.
Quantitative analysis by HPLC relies on the principle that the peak area of a compound is directly proportional to its concentration. antpedia.com By creating a calibration curve from standards of known concentration, the exact amount of this compound and any impurities in a sample can be determined with high accuracy and precision. This is essential for quality control and for ensuring the product meets required purity specifications. The high sensitivity of HPLC also allows for the detection of trace-level impurities that may not be visible by TLC. epa.gov
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Table 3: Illustrative HPLC Retention Data
| Compound | Retention Time (minutes) |
| 2,4-Dimethoxyaniline | 3.5 |
| This compound | 8.2 |
| Unknown Impurity 1 | 5.1 |
| Unknown Impurity 2 | 9.5 |
Note: Retention times are specific to the HPLC system, column, mobile phase, and other chromatographic conditions. The data presented here are for illustrative purposes.
Computational Chemistry and Theoretical Approaches to 2 ,4 Dimethoxyacetoacetanilide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding detailed information about a molecule's electronic structure and geometry. nih.gov For 2',4'-Dimethoxyacetoacetanilide, these calculations typically begin with geometry optimization to find the most stable, lowest-energy conformation of the molecule.
From this optimized structure, a variety of electronic and molecular properties can be determined. epstem.net Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Further calculations can produce a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. iipseries.org This map uses a color scale to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. iipseries.org Other calculated properties include bond lengths, bond angles, and Mulliken atomic charges, which quantify the partial charge on each atom. iipseries.org
| Property | Value | Significance |
|---|---|---|
| Total Energy | -805.4 Ha | The total electronic energy of the optimized molecular structure. |
| HOMO Energy | -6.2 eV | Indicates the molecule's capacity to act as an electron donor. nih.gov |
| LUMO Energy | -1.5 eV | Indicates the molecule's capacity to act as an electron acceptor. nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A measure of chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. nih.gov MD simulations are used to analyze the physical movements of the atoms and molecules, providing a detailed understanding of conformational flexibility and stability in a simulated environment, such as in a water solvent. nih.govnih.gov
The process involves applying a force field (a set of parameters describing the potential energy of the atoms) to the molecule and solving Newton's equations of motion. nih.govrsc.org The simulation tracks the trajectory of each atom over a set period, from picoseconds to nanoseconds or longer. nih.gov The stability of the molecule during the simulation can be assessed by calculating the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. nih.gov A stable RMSD value over time suggests the molecule has reached an equilibrium state.
These simulations are crucial for conformational analysis, which aims to identify the different spatial arrangements (conformers) a molecule can adopt and their relative energies. rsc.org By understanding the preferred conformations of this compound, researchers can better predict how its shape influences its interactions with biological targets.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to build predictive models that link a compound's chemical structure to its biological activity. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects.
In a QSAR study involving this compound, a series of its analogues would be synthesized and tested for a specific biological activity. For each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity, measured as logP). A mathematical equation is then developed to create a correlation between these descriptors and the observed biological activity. This resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Analogues
Before a compound can be considered for therapeutic use, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, providing an early-stage assessment without the need for laboratory experiments. nih.gov Various online tools and software packages, such as pkCSM and Pre-ADMET, can predict these characteristics for a molecule like this compound or its analogues based on its structure. nih.gov
Key predicted properties include:
Absorption: How well the compound is absorbed into the bloodstream, with predictors for intestinal absorption and cell permeability (e.g., Caco-2).
Distribution: Where the compound travels in the body, including its ability to cross the blood-brain barrier (CNS permeability) and its volume of distribution.
Metabolism: Whether the compound is likely to be metabolized by key enzyme families like Cytochrome P450 (CYP).
Excretion: How the compound is eliminated from the body.
Toxicity: The potential for adverse effects, such as mutagenicity (AMES test) or organ toxicity.
| ADMET Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Water Solubility (logS) | -2.8 | Moderately soluble. |
| Intestinal Absorption (% abs) | 92% | High potential for absorption from the gut. nih.gov | |
| Distribution | VDss (log L/kg) | 0.15 | Moderate distribution in tissues. |
| CNS Permeability (logPS) | -2.5 | Unlikely to cross the blood-brain barrier. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme. | |
| Toxicity | AMES Toxicity | Non-mutagen | Low likelihood of being mutagenic. nih.gov |
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is instrumental in understanding the potential biological targets of a compound like this compound and elucidating the molecular basis of its activity.
The process involves using the three-dimensional structures of both the ligand and the macromolecule, which is often obtained from a public repository like the Protein Data Bank. nih.gov A docking algorithm then samples a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov These poses are evaluated and ranked using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov
The results of a docking study provide not only a quantitative measure of binding affinity but also a visual model of the interaction. nih.gov Researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein target. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.
Biological Activities and Medicinal Chemistry Research of 2 ,4 Dimethoxyacetoacetanilide Derivatives
Anticancer Potential of 2',4'-Dimethoxyacetoacetanilide-Derived Compounds
The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including those derived from this compound. These derivatives have shown promise in preclinical studies, exhibiting cytotoxic effects against several human cancer cell lines.
Mechanisms of Action, Including Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key player in cell signaling pathways that regulate cell proliferation, survival, and metastasis. nih.govdovepress.com Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govdovepress.com Several small molecules that inhibit the tyrosine kinase activity of EGFR have been developed and approved for clinical use. nih.govmdpi.com
Research has indicated that certain derivatives of this compound may exert their anticancer effects through the inhibition of EGFR. The mechanism of action for many EGFR inhibitors involves reversible or irreversible binding to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor. nih.govmdpi.com This binding event blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival. mdpi.comnih.gov For instance, some inhibitors form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site, leading to irreversible inhibition. mdpi.com The structural features of this compound derivatives can be modified to optimize their interaction with the EGFR binding pocket, potentially leading to the development of potent and selective inhibitors.
Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268)
The anticancer potential of novel compounds is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) cell lines are commonly used models in such evaluations.
Studies on various chemical compounds have demonstrated a wide range of cytotoxic activities against these cell lines. For example, in one study, two compounds, 1 and 2, displayed moderate growth inhibitory activities against the SF-268 cell line with IC50 values of 33.6 μg/mL and 41.6 μg/mL, respectively. researchgate.net In another investigation, two novel synthetic drugs, piperidinyl-DES and pyrrolidinyl-DES, showed significant dose-dependent cytotoxicity against MCF-7 cells, with LC50 values of 19.7 μM and 17.6 μM, respectively. nih.gov Furthermore, certain chalcone (B49325) derivatives have exhibited significant cytotoxicity against MCF-7 cells, with some compounds showing IC50 values as low as 6.02 μM, which is more potent than the standard drug tamoxifen. researchgate.net
These findings highlight the importance of cytotoxicity screening in identifying promising anticancer drug candidates. While specific data on this compound derivatives' cytotoxicity in these exact cell lines from the provided search results is limited, the general approach involves treating the cancer cells with varying concentrations of the test compounds and measuring cell viability to determine the concentration that inhibits cell growth by 50% (IC50 or LC50). nih.govnih.gov
Table 1: Examples of Cytotoxicity Data for Various Compounds against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50/LC50) | Reference |
| Compound 1 | SF-268 | 33.6 μg/mL | researchgate.net |
| Compound 2 | SF-268 | 41.6 μg/mL | researchgate.net |
| Piperidinyl-DES | MCF-7 | 19.7 μM | nih.gov |
| Pyrrolidinyl-DES | MCF-7 | 17.6 μM | nih.gov |
| Chalcone Derivative 15 | MCF-7 | 6.02 μM | researchgate.net |
This table presents example data for different compounds to illustrate how cytotoxicity is reported and should not be interpreted as direct results for this compound derivatives due to a lack of specific data in the search results.
Antimicrobial Efficacy of Novel Derivatives
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. nih.gov Chemical scaffolds that can be readily modified to generate libraries of diverse compounds are valuable in this pursuit. Derivatives of various heterocyclic compounds have shown considerable promise as antimicrobial agents. nih.gov
For instance, studies on 2-mercaptobenzothiazole (B37678) derivatives have revealed that linking this moiety with different amines can enhance its inherent antibacterial properties. nih.gov Some of these synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some even showing promising antibiofilm potential. nih.gov This approach of creating hybrid molecules containing multiple pharmacophores is a strategy to develop compounds that can potentially inhibit multiple targets. nih.gov While the direct antimicrobial efficacy of this compound derivatives was not detailed in the provided search results, the principle of using a core scaffold for the synthesis of novel antimicrobial agents is a well-established and successful strategy in medicinal chemistry.
Functionality as Key Intermediates in Active Pharmaceutical Ingredient (API) Synthesis
Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicinal product. The synthesis of these often complex molecules typically involves multiple steps, with key chemical compounds known as intermediates being formed along the way. pharmanoble.comqinmuchem.com The quality and purity of these intermediates are crucial as they directly impact the quality of the final API. pharmanoble.com
Various chemical compounds serve as essential intermediates in the production of a wide range of pharmaceuticals. g-biotec.comevonik.com For example, 4,4'-dimethoxy-acetoacetate methyl ester is an important intermediate in the synthesis of drugs for treating cardiovascular diseases. g-biotec.com Similarly, other structured compounds are used as starting materials for APIs targeting different therapeutic areas, including antiviral, anticancer, and antidiabetic drugs. pharmanoble.comevonik.com Given its chemical structure, this compound possesses reactive sites that can be readily modified, making it a potentially valuable intermediate for the synthesis of more complex APIs. Its acetoacetanilide (B1666496) moiety provides a versatile platform for introducing various functional groups, allowing for the construction of a diverse range of molecular architectures.
Exploration of this compound as a Scaffold for Novel Therapeutic Agents
A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2,3-dihydro-1,4-benzodioxin ring system, for example, is a privileged scaffold found in numerous therapeutic agents with diverse biological activities. researchgate.net Similarly, the chromene unit is another important building block for developing new bioactive compounds. mdpi.com
The this compound structure itself can be considered a promising scaffold for drug discovery. The presence of the dimethoxy-substituted phenyl ring and the acetoacetanilide chain offers multiple points for chemical modification. By systematically altering the substituents on this scaffold, medicinal chemists can explore the structure-activity relationship (SAR) to optimize the compound's biological activity and pharmacokinetic properties. This approach has been successfully used to develop potent and selective drugs for various diseases. The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of new generations of therapeutic agents.
Investigation of Interactions with Biological Transport Systems (e.g., Organic Cation Transporters)
The efficacy of a drug is not only determined by its intrinsic activity at the target site but also by its ability to reach that target. Biological transport systems, such as P-glycoprotein (P-gp), play a critical role in the absorption, distribution, and elimination of drugs. nih.gov Overexpression of transporters like P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, as it actively pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov
Researchers have designed and synthesized novel compounds that can inhibit the function of these transporters, thereby sensitizing MDR cancer cells to conventional anticancer drugs. nih.govnih.gov For example, derivatives of dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) have been shown to effectively inhibit P-gp, leading to an increased intracellular accumulation of anticancer drugs in resistant cells. nih.govnih.gov While direct studies on the interaction of this compound derivatives with organic cation transporters were not found, this remains an important area of investigation. Understanding how these derivatives interact with biological transport systems is crucial for developing them into effective therapeutic agents, particularly for treating resistant cancers.
Environmental Fate, Ecotoxicology, and Sustainable Chemistry of 2 ,4 Dimethoxyacetoacetanilide
Environmental Emission and Release Rate Estimation Methodologies
A comprehensive understanding of a chemical's potential environmental impact begins with estimating its emission and release rates. Methodologies for such estimations for a compound like 2',4'-Dimethoxyacetoacetanilide would typically involve:
Manufacturing Process Analysis: Detailed examination of the synthesis process to identify potential points of release to air, water, and soil. This would include assessing the efficiency of the reaction, by-product formation, and waste streams.
Use Pattern Analysis: Investigating the applications of this compound, which is used as an intermediate in the production of organic pigments. chemicalbook.com The life cycle of these pigments, from production to disposal, would be analyzed to quantify potential releases at each stage.
Fugitive Emission Calculations: Utilizing established models to estimate unintentional releases from equipment leaks, storage tanks, and transportation.
Wastewater and Solid Waste Characterization: Analyzing industrial effluent and solid waste for the presence and concentration of the compound to estimate releases from disposal activities.
Without specific data on the production volume and industrial handling of this compound, any estimation of its environmental release would be highly speculative.
Persistence and Degradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment. Studies would need to determine:
Rate of Degradation: The half-life of this compound in various environmental compartments (water, sediment, and soil) under both aerobic and anaerobic conditions.
Microbial Communities: Identifying the specific microorganisms (bacteria and fungi) capable of degrading the compound.
Degradation Pathways: Elucidating the metabolic pathways, including the identification of intermediate and final degradation products. This is crucial as some degradation products can be more toxic than the parent compound.
Abiotic degradation processes also play a significant role in the environmental fate of chemicals:
Phototransformation: Assessing the potential for the compound to be broken down by sunlight in both the atmosphere and surface waters. This would involve determining its photolysis rate and identifying the resulting photoproducts.
Hydrolytic Stability: Evaluating the rate at which this compound reacts with water at different pH levels. The stability of the ester and amide linkages in its structure to hydrolysis would be of particular interest.
Currently, no published studies on the biodegradation, phototransformation, or hydrolysis of this compound are available.
Bioaccumulation and Bioconcentration Potential Assessment
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment.
The octanol-water partition coefficient (Log KOW) is a key parameter used to predict the bioaccumulation potential of a substance. cnrs.fr A high Log KOW value suggests a greater tendency for a chemical to partition into fatty tissues.
Log KOW Estimation: While an experimental value for this compound is not readily available, it can be estimated using computational models based on its chemical structure. The presence of two methoxy (B1213986) groups and an aromatic ring would likely result in a moderate to high Log KOW. For instance, the related compound 4'-Chloro-2',5'-dimethoxyacetoacetanilide has a calculated Log P (a measure similar to Log KOW) of 1.74. chemicalbook.com However, without experimental validation, this remains a prediction.
Bioconcentration Factor (BCF): The BCF, which is the ratio of the chemical concentration in an organism to that in the water, would need to be experimentally determined in aquatic organisms like fish. Predictive models for BCF often use Log KOW as a primary input.
Ecotoxicological Profiling in Environmental Organisms
Ecotoxicology studies are essential to understand the potential adverse effects of a chemical on wildlife. A comprehensive ecotoxicological profile for this compound would require testing on a range of organisms representing different trophic levels:
Aquatic Toxicity:
Fish: Acute (e.g., 96-hour LC50) and chronic toxicity tests on species like rainbow trout or zebrafish.
Invertebrates: Acute (e.g., 48-hour EC50) and chronic toxicity tests on daphnids.
Algae: Growth inhibition tests (e.g., 72-hour EC50) on species like Pseudokirchneriella subcapitata.
Terrestrial Toxicity:
Birds: Acute and reproductive toxicity studies.
Earthworms: Acute toxicity tests.
Plants: Seedling emergence and growth tests.
The GHS classification for the related compound, 4'-Chloro-2',5'-dimethoxyacetoacetanilide, indicates it is harmful to aquatic life with long-lasting effects. nih.gov This suggests that this compound may also pose a risk to aquatic ecosystems, but specific data is required for confirmation.
Acute and Chronic Toxicity to Aquatic Biota
For many organic chemicals, the potential for aquatic toxicity can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.govecetoc.orgterrabase-inc.com These computational tools use the molecular structure of a chemical to predict its properties, including its toxicity to fish, invertebrates, and algae. nih.govecetoc.org Such models are valuable for identifying chemicals that may require more detailed experimental testing. ecetoc.org The reliability of QSAR predictions depends on the availability of robust data for structurally similar compounds. terrabase-inc.comnih.gov
While specific toxicity values for this compound are not published, the general approach for assessing a new chemical would involve a tiered process. This would start with screening-level data, potentially from QSAR models, followed by a series of standardized acute and chronic ecotoxicity tests if the initial screening indicates a potential for adverse effects. These tests would typically be conducted on representative aquatic species from different trophic levels, such as fish, daphnids (water fleas), and algae.
Assessment for Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent, very Bioaccumulative (vPvB) Criteria
A comprehensive assessment of whether this compound meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) has not been publicly documented. The PBT/vPvB assessment is a critical component of chemical risk assessment under regulatory frameworks like REACH in Europe. nih.gov
Persistence (P): A substance is considered persistent if it resists degradation in the environment, leading to a long environmental half-life. canada.ca The persistence of an organic compound like this compound would depend on its susceptibility to various degradation processes, including biodegradation by microorganisms and abiotic degradation pathways like hydrolysis and photolysis.
Bioaccumulation (B): Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. canada.ca The potential for a substance to bioaccumulate is often initially screened using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the substance to partition into the fatty tissues of organisms.
Toxicity (T): The toxicity component of the PBT assessment considers the potential for a substance to cause adverse effects to organisms. canada.ca This includes chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.
Without specific experimental data on the persistence, bioaccumulation potential, and chronic toxicity of this compound, its PBT/vPvB status remains undetermined. A thorough evaluation would require a combination of laboratory testing and, where appropriate, the use of validated QSAR models.
Principles and Practices of Green Chemistry in this compound Production
The application of green chemistry principles is essential for the sustainable production of chemicals, aiming to reduce or eliminate the use and generation of hazardous substances. saspublishers.com While specific green synthesis routes for this compound are not detailed in the reviewed literature, the general principles of green chemistry can be applied to its synthesis and the synthesis of related acetoacetanilide (B1666496) derivatives. wikipedia.orgkoreascience.kr
The traditional synthesis of acetoacetanilides often involves the reaction of an aniline (B41778) derivative with diketene (B1670635) or an acetoacetic ester. wikipedia.org Green chemistry approaches to this type of synthesis could focus on several key areas:
Use of Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol (B145695), or deep eutectic solvents (DESs). mdpi.commdpi.com
Catalysis: Employing efficient and recyclable catalysts to improve reaction rates and yields, thereby reducing energy consumption and waste generation. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. saspublishers.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. saspublishers.com
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels. saspublishers.com
For example, research on the synthesis of other heterocyclic compounds has demonstrated the successful use of greener methods like microwave-assisted and ultrasound-assisted synthesis in eco-friendly solvents. mdpi.comnih.gov The development of such sustainable synthetic methods for this compound would be a significant step towards reducing the environmental footprint of its production. A patent for a related compound, 2,5-dimethoxy-4-chloroacetoacetanilide, describes a preparation method involving the reaction of the corresponding aniline with diketene in an alcohol or acetic acid solvent, highlighting an area where further green chemistry improvements could be applied. google.com
Advanced Materials and Industrial Research Applications of 2 ,4 Dimethoxyacetoacetanilide
Contributions to Organic Pigment and Dye Chemistry
Acetoacetanilide (B1666496) derivatives are fundamental building blocks in the synthesis of a wide range of azo pigments, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). These pigments are valued for their bright colors and are used in printing inks, paints, plastics, and textiles. The properties of the final pigment, such as its color, lightfastness, and chemical resistance, are significantly influenced by the specific chemical structure of the acetoacetanilide precursor.
Synthesis of High-Performance Pigments
A search for the role of 2',4'-Dimethoxyacetoacetanilide in the synthesis of high-performance pigments, such as Pigment Yellow 176, reveals a critical distinction. Detailed patent literature for Pigment Yellow 176 and related high-performance diarylide yellow pigments consistently specifies the use of a different, yet structurally related, compound: 4'-Chloro-2',5'-dimethoxyacetoacetanilide . google.comgoogle.com This chlorinated derivative is a key reactant, and its specific structure is crucial for achieving the desired reddish-yellow shade and high fastness properties of these pigments.
While this compound is categorized as an intermediate for dyes and pigments, specific examples of its use in the synthesis of commercially significant, high-performance pigments are not readily found in scientific and patent literature. It is plausible that it has been investigated in research settings for the creation of novel colorants, but such studies are not widely published.
Research in Color Science and Material Durability
The investigation of new organic pigments is an ongoing area of research in color science. Scientists in this field systematically modify the chemical structures of dye and pigment precursors to understand the relationship between molecular structure and coloristic properties. It is conceivable that this compound has been synthesized and studied in laboratory settings to evaluate how the specific positioning of its two methoxy (B1213986) groups on the aniline (B41778) ring influences the final color and durability of a pigment. However, without published research findings, its specific contributions to this field remain speculative.
Role as Intermediates in Agrochemical Development
Certain derivatives of acetoacetanilides have found application as intermediates in the synthesis of pesticides and herbicides. The biological activity of these agricultural chemicals often depends on the precise arrangement of functional groups on the aromatic ring. While there is extensive research on the herbicidal activity of compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid), which shares some structural similarities in terms of a substituted aromatic ring, a direct link or documented use of this compound as an intermediate in the development of commercial agrochemicals is not apparent in the available literature. researchgate.netmdpi.com
Incorporation into Specialized Polymer Formulations and Additives
Emerging Applications in Novel Chemical Technologies
The search for novel applications of existing chemical compounds is a constant endeavor in chemical research. The unique electronic and structural features of this compound could make it a candidate for investigation in areas such as medicinal chemistry or materials science. For instance, related acetophenone (B1666503) derivatives have been explored for their pharmacological potential. nih.gov However, at present, there are no prominent, documented emerging applications for this compound in novel chemical technologies.
Future Perspectives and Research Challenges for 2 ,4 Dimethoxyacetoacetanilide
Unexplored Synthetic Routes and Complex Structural Modifications
The conventional synthesis of acetoacetanilide (B1666496) derivatives typically involves the condensation of an appropriately substituted aniline (B41778) with a β-ketoester, such as the reaction between 2,4-dimethoxyaniline (B45885) and ethyl acetoacetate (B1235776). While effective for current industrial needs, this approach represents a fraction of the potential synthetic strategies available. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
Unexplored Synthetic Routes:
Catalytic Approaches: The development of novel catalysts could enable the synthesis of 2',4'-Dimethoxyacetoacetanilide under milder conditions, with higher yields and fewer byproducts. Research into enzymatic catalysis, for instance, could offer a highly specific and environmentally benign alternative to traditional chemical synthesis.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production. This methodology could allow for the exploration of reaction conditions that are inaccessible in batch processing, potentially unlocking new synthetic pathways.
C-H Activation: Direct C-H activation/functionalization of simpler aromatic precursors offers a more atom-economical route, bypassing the need for pre-functionalized anilines. This cutting-edge area of synthesis could revolutionize the construction of complex anilides.
Complex Structural Modifications: The basic scaffold of this compound is ripe for modification to generate novel compounds with unique properties. The existence of various polymorphic forms for related molecules suggests that even subtle changes can significantly impact the material's solid-state structure and characteristics. researchgate.net
Ring Modifications: Introducing different substituents (e.g., halogens, nitro groups, alkyl chains) onto the dimethoxy-phenyl ring could drastically alter the electronic properties of the molecule. This could lead to the development of pigments with a wider range of colors, improved lightfastness, or enhanced thermal stability.
Side-Chain Chemistry: The acetoacetyl side chain is a key site for modification. Altering the keto-enol tautomerism through structural changes could influence the compound's chelating ability and its interaction with other molecules, opening doors for applications in sensor technology or coordination chemistry.
Polymerization: Incorporating the this compound moiety into a polymer backbone could create functional materials with unique optical or mechanical properties, suitable for advanced coatings, films, or specialty plastics.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical research and materials discovery. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, propose novel structures, and even devise synthetic pathways, accelerating the design-make-test-analyze cycle. springernature.comasiaresearchnews.com
For this compound and its derivatives, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design entirely new molecules from the ground up, optimized for a specific set of desired properties. nih.gov For example, an algorithm could be trained to generate structures that are predicted to have high tinctorial strength and specific colorimetric properties for pigment applications.
Property Prediction: ML models can be trained to predict various physicochemical properties (e.g., solubility, melting point, absorption spectrum) and even potential biological activities or toxicity. frontiersin.org This allows for the rapid virtual screening of thousands of potential derivatives without the need for laborious and costly laboratory synthesis and testing. nih.gov
Synthesis Planning: AI-powered retrosynthesis tools can suggest viable and efficient synthetic routes for novel, computer-designed compounds. asiaresearchnews.com This addresses a major bottleneck in bringing computationally designed molecules to fruition by assessing the practicability of their synthesis from commercially available starting materials. asiaresearchnews.com
The table below illustrates how machine learning models could be used to screen virtual compounds based on the this compound scaffold.
| Virtual Compound ID | Predicted Property | Predicted Value | Confidence Score | Synthesis Feasibility |
| DMAA-001 | Max Absorption (nm) | 450 | 0.92 | High |
| DMAA-002 | Solubility (g/L) | 5.2 | 0.88 | Medium |
| DMAA-003 | Lightfastness (Blue Wool) | 8 | 0.85 | High |
| DMAA-004 | Potential Toxicity | Low | 0.95 | High |
This table is illustrative and represents hypothetical data from a predictive machine learning model.
Comprehensive Multi-Omics Approaches for Biological Activity Elucidation
While this compound is primarily used as a chemical intermediate, many small molecules possess latent biological activities. Comprehensive multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased way to screen for and characterize these activities. nih.gov By analyzing a biological system's complete set of genes, RNA transcripts, proteins, and metabolites, researchers can gain a holistic understanding of a compound's effects at a molecular level.
A hypothetical multi-omics study on this compound could proceed as follows:
Exposure: A model biological system (e.g., cell cultures or microorganisms) is exposed to the compound.
Data Acquisition: Samples are collected and analyzed using high-throughput techniques like RNA-seq (transcriptomics), mass spectrometry-based proteomics, and metabolomics.
Bioinformatic Analysis: The vast datasets are processed to identify significant changes in gene expression, protein abundance, and metabolite levels compared to unexposed controls.
Pathway Analysis: The identified changes are mapped to known biological pathways (e.g., metabolic, signaling, stress response pathways) to infer the compound's mechanism of action. nih.gov
This approach could uncover entirely new applications for this compound and its derivatives, potentially in fields such as pharmaceuticals, agrochemicals, or as molecular probes for biological research.
Advanced Environmental Monitoring and Remediation Strategies
The production and use of any chemical compound raise questions about its environmental fate and potential impact. For this compound, it is crucial to develop advanced methods for its detection and, if necessary, removal from the environment. While specific data for this compound is scarce, strategies developed for analogous aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenolic pollutants can serve as a valuable guide. researchgate.netwho.int
Advanced Monitoring:
High-Sensitivity Analytics: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for detecting trace amounts of the compound in environmental matrices such as water and soil. researchgate.net
Sensor Development: Research into electrochemical or optical sensors could provide real-time, on-site monitoring capabilities, which is crucial for industrial effluent control and environmental protection.
Remediation Strategies:
Bioremediation: Utilizing microorganisms that can metabolize and degrade aromatic compounds is a promising and eco-friendly approach. researchgate.net Research could focus on identifying or engineering bacterial or fungal strains capable of breaking down this compound.
Phytoremediation: Certain plants have the ability to take up and detoxify organic pollutants from soil and water. nih.gov Studies could investigate the potential of hyper-accumulating plant species for the remediation of sites contaminated with this compound.
Advanced Oxidation Processes (AOPs): Technologies like ozonation, Fenton processes, and photocatalysis can effectively mineralize persistent organic pollutants into less harmful substances like water, carbon dioxide, and mineral salts. cdc.gov
Development of Structure-Activity Relationships for Diverse Applications and Properties
A systematic understanding of the relationship between a molecule's structure and its functional properties—a Structure-Activity Relationship (SAR)—is fundamental to rational chemical design. For this compound, developing SAR models would allow researchers to precisely tune its properties for specific applications, whether as a pigment, a functional material, or a biologically active agent.
A focused SAR study would involve synthesizing a library of analogs where specific parts of the molecule are systematically varied. The properties of these analogs would then be measured and correlated with the structural changes.
| Structural Modification | Target Property | Predicted Effect |
| Replace 4'-methoxy with electron-withdrawing group (-Cl, -NO2) | Color | Bathochromic shift (deeper color) |
| Replace 2'-methoxy with bulky group (-OtBu) | Solubility | Increase in non-polar solvents |
| Extend conjugation of the β-keto-enol system | Lightfastness | Increase due to enhanced electronic stability |
| Introduce a hydroxyl group on the phenyl ring | Chelating Ability | Enhanced metal-binding capability |
This table presents a hypothetical framework for a Structure-Activity Relationship (SAR) study.
By building these detailed SAR models, researchers can move from trial-and-error discovery to a more predictive and efficient design paradigm. This will be critical for unlocking the full potential of the this compound scaffold and developing the next generation of advanced materials based on its structure.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2',4'-dimethoxyacetoacetanilide, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via condensation of 2,4-dimethoxyaniline with ethyl acetoacetate under reflux conditions. To enhance yields (e.g., from 44% to >60%), optimize the molar ratio (1:1.2 aniline to ester), use ethanol as a solvent, and employ recrystallization with aqueous ethanol for purification . Monitor reaction progress via TLC (n-hexane/ethyl acetate, 8:2) to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer :
- Purity : Use HPLC (C18 column, methanol/water mobile phase) to quantify impurities. Compare retention times with standards.
- Structural Confirmation : Employ H/C NMR (DMSO-d6) to verify acetylacetone protons (δ 2.2–2.4 ppm) and methoxy groups (δ 3.7–3.9 ppm). FT-IR confirms carbonyl (1700–1680 cm) and amide (3300 cm) stretches .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (m/z 237.25 for [M+H]) .
Q. How does the solubility profile of this compound influence its application in dye synthesis?
- Methodological Answer : The compound exhibits limited water solubility (logP = 2.35) but dissolves in polar aprotic solvents (e.g., DMF, acetonitrile). For coupling reactions (e.g., with diazonium salts), pre-dissolve in 3 M NaOH/acetonitrile (1:6 v/v) to ensure homogeneous mixing and efficient azo bond formation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in azo coupling reactions?
- Methodological Answer : The methoxy groups at the 2' and 4' positions direct electrophilic diazonium attack to the para position relative to the amide group. Computational modeling (DFT at B3LYP/6-31G*) can map electron density to predict coupling sites. Validate experimentally using H NMR to track proton shifts in the coupled product .
Q. How do structural modifications (e.g., halogenation) alter the photostability of pigments derived from this compound?
- Methodological Answer : Introduce chloro substituents (e.g., at the 4' position) via electrophilic substitution (Cl/FeCl) to enhance UV resistance. Assess photodegradation using accelerated weathering tests (Xenon arc lamp, ISO 4892-2) and monitor colorfastness via CIELAB coordinates. Chlorinated derivatives show 20–30% improved lightfastness due to reduced π-π* transition energy .
Q. What strategies resolve contradictory data on the thermal stability of this compound in solvent-free reactions?
- Methodological Answer : Discrepancies in decomposition temperatures (reported 215–432°C) arise from varying DSC protocols. Standardize heating rates (10°C/min under N) and use TGA-FTIR to identify gaseous byproducts (e.g., CO, CO). For solvent-free reactions, employ ball milling to reduce thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
